molecular formula C19H15ClN6OS2 B11268889 4-chloro-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide

4-chloro-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide

Cat. No.: B11268889
M. Wt: 442.9 g/mol
InChI Key: VANUGGCMEBXXOO-UHFFFAOYSA-N
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Description

4-chloro-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of multiple functional groups, including a chloro group, a triazole ring, a thiadiazole ring, and a benzamide moiety

Preparation Methods

The synthesis of 4-chloro-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide typically involves multi-step reactions starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.

    Introduction of the thiadiazole ring: This step may involve the reaction of a thioamide with a suitable reagent to form the thiadiazole ring.

    Attachment of the benzamide moiety: This can be done through an amide coupling reaction between the thiadiazole-triazole intermediate and a chloro-substituted benzoyl chloride.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, solvents, and reaction conditions that are suitable for large-scale production.

Chemical Reactions Analysis

4-chloro-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Medicinal Chemistry: This compound may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties. It can be used as a lead compound for the development of new drugs.

    Agrochemicals: It may serve as a herbicide or pesticide due to its ability to interact with specific biological targets in plants or pests.

    Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide depends on its specific application. In medicinal chemistry, it may exert its effects by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole and thiadiazole rings may play a crucial role in this binding process by providing specific interactions with the target molecules.

Comparison with Similar Compounds

Similar compounds to 4-chloro-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide include other benzamide derivatives and compounds containing triazole and thiadiazole rings. Some examples are:

    4-chloro-N-methyl-benzamide: A simpler benzamide derivative with potential biological activities.

    1,2,4-triazole derivatives: Compounds with a triazole ring that exhibit various biological activities.

    1,3,4-thiadiazole derivatives: Compounds with a thiadiazole ring that are known for their antimicrobial and anticancer properties.

The uniqueness of this compound lies in its combination of these functional groups, which may result in synergistic effects and enhanced biological activities.

Properties

Molecular Formula

C19H15ClN6OS2

Molecular Weight

442.9 g/mol

IUPAC Name

4-chloro-N-[3-[5-methyl-1-(3-methylsulfanylphenyl)triazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide

InChI

InChI=1S/C19H15ClN6OS2/c1-11-16(23-25-26(11)14-4-3-5-15(10-14)28-2)17-21-19(29-24-17)22-18(27)12-6-8-13(20)9-7-12/h3-10H,1-2H3,(H,21,22,24,27)

InChI Key

VANUGGCMEBXXOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)SC)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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